1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea
Brand Name: Vulcanchem
CAS No.: 28956-38-9
VCID: VC4916842
InChI: InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14)
SMILES: CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea

CAS No.: 28956-38-9

Cat. No.: VC4916842

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28

* For research use only. Not for human or veterinary use.

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea - 28956-38-9

CAS No. 28956-38-9
Molecular Formula C10H11N3O2S
Molecular Weight 237.28
IUPAC Name 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea
Standard InChI InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14)
Standard InChI Key FBYMWYBOTQNVPE-UHFFFAOYSA-N
SMILES CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea, reflecting the methoxy group at the 6-position of the benzothiazole ring and the methyl-substituted urea moiety . Alternative identifiers include:

  • CAS Registry Number: 104121-53-1

  • PubChem CID: 190725

  • DSSTox Substance ID: DTXSID40146294

Molecular Structure and Computational Properties

The compound’s structure (Fig. 1) consists of a benzothiazole core fused with a urea group. Key computational properties include:

PropertyValueSource
Molecular Weight237.28 g/molPubChem
XLogP3-AA (LogP)1.9PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count2PubChem

The SMILES representation is CN(C(=O)NC1=NSC2=CC=C(OC)C=C21)OC, and the InChIKey is BBNINZSRHVHUTL-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step process:

  • Formation of 6-Methoxy-2-aminobenzothiazole: The benzothiazole core is functionalized with a methoxy group at the 6-position and an amine at the 2-position.

  • Urea Coupling: Reaction of 6-methoxy-2-aminobenzothiazole with methyl isocyanate under reflux conditions yields the target compound .

Reaction Scheme:

6-Methoxy-2-aminobenzothiazole+Methyl isocyanateReflux1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea\text{6-Methoxy-2-aminobenzothiazole} + \text{Methyl isocyanate} \xrightarrow{\text{Reflux}} \text{1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea}

Yields for this method range from 70–85%, depending on purification techniques .

Physicochemical Properties

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 3.15 (s, 3H, N–CH₃), 3.85 (s, 3H, OCH₃), 6.85–7.45 (m, 3H, aromatic), and 8.20 (s, 1H, NH) .

  • ESI-MS: [M+H]⁺ peak at m/z 238.1 .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). It remains stable under ambient conditions for >6 months but degrades under strong acidic or basic conditions .

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)16.23
HCT116 (Colon)18.45
U87 (Glioblastoma)22.10

Mechanistic studies suggest inhibition of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, critical regulators of cell proliferation .

Antimicrobial and Antifungal Effects

At concentrations of 50–100 μg/mL, the compound demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans, though less potent than standard antibiotics like streptomycin .

Enzyme Inhibition

Applications in Drug Development

Anti-Inflammatory and Analgesic Uses

Structural analogs reduced carrageenan-induced paw edema in rodents by 45–60%, likely through cyclooxygenase-2 (COX-2) inhibition .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator